An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitro-4-phenylpyridine and Its Isomeric Analogs
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitro-4-phenylpyridine and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
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Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities. The introduction of chloro, nitro, and phenyl groups onto the pyridine scaffold can significantly modulate its electronic properties, reactivity, and pharmacological profile. 2-Chloro-5-nitro-4-phenylpyridine, a specific isomer within this class, presents a unique combination of functional groups that suggests potential applications in drug discovery and as a synthetic intermediate. This technical guide consolidates available data on its isomeric analogs to provide a predictive understanding of its chemical and physical properties, synthesis, and potential biological relevance.
Predicted Chemical and Physical Properties
The chemical and physical properties of 2-Chloro-5-nitro-4-phenylpyridine can be inferred from data available for its isomers and related compounds. The presence of a chlorine atom and a nitro group, both being electron-withdrawing, is expected to influence the molecule's polarity, melting point, and solubility. The phenyl group will contribute to its aromatic character and potential for π-π stacking interactions.
Table 1: Physicochemical Properties of 2-Chloro-5-nitro-4-phenylpyridine and Related Isomers
| Property | 2-Chloro-5-nitro-4-phenylpyridine (Predicted) | 2-(2-Chloro-5-nitrophenyl)pyridine[1] | 2-Chloro-5-nitro-3-phenylpyridine |
| Molecular Formula | C₁₁H₇ClN₂O₂ | C₁₁H₇ClN₂O₂[1] | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol | 234.64 g/mol [1] | 234.64 g/mol |
| Physical Form | Predicted to be a solid at room temperature. | Solid[2] | Solid |
| Melting Point | No data available. | No experimental data available[1]. | No data available. |
| Boiling Point | No data available. | No data available. | No data available. |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. | Governed by the interplay between its aromatic nature, the polar nitro group, and the moderately polar chloro substituent[1]. | No data available. |
| Predicted Density | No data available. | 1.366 ± 0.06 g/cm³[1] | No data available. |
Synthesis and Reactivity
The synthesis of 2-Chloro-5-nitro-4-phenylpyridine is not explicitly described in the literature. However, its synthesis can be conceptually designed based on established methods for preparing substituted pyridines. A plausible synthetic route would involve the construction of the 4-phenylpyridine core, followed by nitration and chlorination.
General Reactivity
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Nucleophilic Aromatic Substitution (SNA r): The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles.[3] This is a common reaction for 2-chloropyridines.[2][3]
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up a wide range of synthetic possibilities for creating diverse derivatives.
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Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions, allowing for further elaboration of the molecular structure.
Experimental Protocols for the Synthesis of Related Compounds
While a specific protocol for 2-Chloro-5-nitro-4-phenylpyridine is unavailable, the following protocols for synthesizing related structures can serve as a valuable starting point for its preparation.
Protocol 1: Synthesis of 4-Phenylpyridine (A Precursor)
This protocol describes a Suzuki-Miyaura coupling to form the 4-phenylpyridine core.
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Materials: 4-chloropyridine, phenylboronic acid, 7% Pd/WA30 catalyst, Cesium carbonate (Cs₂CO₃), and N,N-dimethylacetamide (DMA).
-
Procedure:
-
In a test tube, combine 7% Pd/WA30 (19.0 mg, 12.5 μmol), 4-chloropyridine (250 μmol), phenylboronic acid (375 μmol), and Cs₂CO₃ (163 mg, 500 μmol).[4]
-
Add DMA (1 mL) to the mixture.[4]
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Stir the mixture at 80 °C under an Argon atmosphere.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (5 mL).[4]
-
Filter the mixture through a cotton filter and wash the catalyst with diethyl ether and water.[4]
-
Separate the organic and aqueous layers of the combined filtrate.[4]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and then dry over sodium sulfate.[4]
-
Concentrate the solution in vacuo and purify the product by silica gel column chromatography.[4]
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Protocol 2: General Chlorination of a Hydroxypyridine
This protocol describes the conversion of a hydroxypyridine to a chloropyridine using phosphorus oxychloride.
-
Materials: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅).
-
Procedure:
-
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.
-
Stir and heat the reaction mixture at 100-105°C for 5 hours.
-
After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the remaining residue into 120 grams of ice water with thorough stirring.
-
Neutralize the solution to a pH of 8-9 with a 40wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 60 g).
-
Combine the organic phases, wash with saturated brine (20 g), and dry with anhydrous sodium sulfate (2.0 g).
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Distill off the dichloromethane and dry the product to obtain 2-chloro-5-nitropyridine.
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Potential Biological Activity and Signaling Pathways
Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antineoplastic effects.[3][5] The mechanism of action for many nitroaromatic antimicrobials involves the reductive activation of the nitro group within the target cell.
Predicted Antimicrobial Mechanism of Action
The antimicrobial activity of nitro-containing compounds often proceeds via a multi-step intracellular process.
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Cellular Uptake: The compound is first transported into the microbial cell.
-
Reductive Activation: Inside the cell, bacterial nitroreductases reduce the nitro group in a stepwise manner, using cofactors like NADH or NADPH.[5] This process generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[5]
-
Macromolecular Damage: These reactive intermediates can then non-specifically damage various cellular macromolecules, including DNA, RNA, and proteins.[5][6] Covalent binding to DNA can lead to strand breaks and inhibition of DNA replication, ultimately causing cell death.[5][7]
Potential Antineoplastic Activity
Substituted pyridines have been investigated for their anticancer properties. Their mechanism of action can vary widely depending on the specific substitution pattern. Some pyridine derivatives have been shown to act as inhibitors of protein kinases, such as EGFR and VEGFR-2, which are crucial in cancer cell signaling pathways. The antiproliferative activity of some substituted pyrazolopyridines has been linked to the induction of cell cycle arrest.
Visualizations
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 2-Chloro-5-nitro-4-phenylpyridine, based on common synthetic strategies for this class of compounds.
Caption: A conceptual workflow for the synthesis of 2-Chloro-5-nitro-4-phenylpyridine.
Predicted Antimicrobial Signaling Pathway
The following diagram illustrates the predicted mechanism of antimicrobial action for a nitro-substituted pyridine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chempanda.com [chempanda.com]
- 3. yufengchemicals.com [yufengchemicals.com]
- 4. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

